molecular formula C14H22OSi B14478756 Cyclohexyl dimethylphenylsilyl ether CAS No. 65335-82-2

Cyclohexyl dimethylphenylsilyl ether

Cat. No.: B14478756
CAS No.: 65335-82-2
M. Wt: 234.41 g/mol
InChI Key: KTQJATYDZGYRGU-UHFFFAOYSA-N
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Description

Cyclohexyl dimethylphenylsilyl ether is an organosilicon compound characterized by the presence of a cyclohexyl group, two methyl groups, and a phenyl group attached to a silicon atom, which is further bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl dimethylphenylsilyl ether can be synthesized through hydrosilylation reactions. One common method involves the addition of dimethylphenylsilane to cyclohexanone in the presence of a rhodium catalyst. The reaction is typically conducted under biphasic conditions at temperatures around 28-40°C .

Industrial Production Methods: Industrial production of this compound often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl dimethylphenylsilyl ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ether into silanes.

    Substitution: The ether can participate in nucleophilic substitution reactions, particularly under acidic conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

Cyclohexyl dimethylphenylsilyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl dimethylphenylsilyl ether involves the cleavage of the ether bond under acidic conditions. The strong acid protonates the ether oxygen, making it a good leaving group. The resulting halide conjugate base then attacks the protonated ether at the less sterically hindered alkyl substituent, forming a halogen product . This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the substrate.

Comparison with Similar Compounds

  • Cyclohexyl dimethylsilyl ether
  • Phenyl dimethylsilyl ether
  • Cyclohexyl phenylsilyl ether

Comparison: Cyclohexyl dimethylphenylsilyl ether is unique due to the presence of both cyclohexyl and phenyl groups attached to the silicon atom. This combination imparts distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .

Properties

CAS No.

65335-82-2

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

cyclohexyloxy-dimethyl-phenylsilane

InChI

InChI=1S/C14H22OSi/c1-16(2,14-11-7-4-8-12-14)15-13-9-5-3-6-10-13/h4,7-8,11-13H,3,5-6,9-10H2,1-2H3

InChI Key

KTQJATYDZGYRGU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OC2CCCCC2

Origin of Product

United States

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